5-Chloropentanoic anhydride
CAS No.:
Cat. No.: VC18775759
Molecular Formula: C10H16Cl2O3
Molecular Weight: 255.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16Cl2O3 |
|---|---|
| Molecular Weight | 255.13 g/mol |
| IUPAC Name | 5-chloropentanoyl 5-chloropentanoate |
| Standard InChI | InChI=1S/C10H16Cl2O3/c11-7-3-1-5-9(13)15-10(14)6-2-4-8-12/h1-8H2 |
| Standard InChI Key | PQPUKJABODCPQZ-UHFFFAOYSA-N |
| Canonical SMILES | C(CCCl)CC(=O)OC(=O)CCCCCl |
Introduction
Structural and Chemical Properties
Molecular Architecture
5-Chloropentanoic anhydride (CAS 1802522-36-6) is a symmetrical anhydride formed via the dehydration of two molecules of 5-chloropentanoic acid (C₅H₉ClO₂) . The chlorine atom at the terminal carbon of the pentanoyl chain enhances electrophilicity at the carbonyl carbon, facilitating reactions with nucleophiles such as amines, alcohols, and water . Its molecular formula, C₁₀H₁₆Cl₂O₃, reflects the dimeric structure common to acid anhydrides.
| Property | 5-Chloropentanoic Anhydride | 5-Chloropentanoic Acid |
|---|---|---|
| Molecular Formula | C₁₀H₁₆Cl₂O₃ | C₅H₉ClO₂ |
| Molecular Weight (g/mol) | 265.14 | 136.58 |
| Boiling Point (°C) | ~245 (estimated) | 230.9 |
| Density (g/cm³) | ~1.3 (estimated) | 1.2 |
Synthesis Methodologies
Patent-Protected Innovations
A 2013 Chinese patent (CN103193615A) outlines a safer, cost-effective pathway avoiding toxic reagents like sodium hydride or potassium cyanide . The process involves three stages:
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Alkylation of Diethyl Malonate: Reacting 1-bromo-3-chloropropane with diethyl malonate in the presence of potassium carbonate yields diethyl 2-(3-chloropropyl)malonate.
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Acidic Hydrolysis: Refluxing the alkylated malonate in acidic aqueous solution produces 5-chlorovaleric acid.
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Anhydride Formation: Treating 5-chlorovaleric acid with thionyl chloride (SOCl₂) generates 5-chloropentanoic anhydride via dehydration .
Reactivity and Applications
Nucleophilic Acyl Substitutions
The anhydride’s electrophilic carbonyl carbons participate in reactions with:
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Amines: Forming amides and releasing carboxylic acid byproducts.
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Alcohols: Producing esters, useful in polymer and fragrance synthesis.
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Water: Hydrolyzing back to 5-chloropentanoic acid, a reaction mitigated by anhydrous conditions .
Compared to acetic anhydride, 5-chloropentanoic anhydride exhibits moderated reactivity due to the electron-withdrawing chlorine atom, making it suitable for stepwise syntheses requiring controlled acylations .
Industrial and Research Applications
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Pharmaceutical Intermediates: Serves in synthesizing prodrugs and active pharmaceutical ingredients (APIs) where chlorine incorporation enhances bioavailability.
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Polymer Chemistry: Acts as a cross-linking agent in polyesters and polyamides, imparting thermal resistance.
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Agrochemicals: Utilized in chlorinated pesticide formulations, leveraging its stability under environmental conditions .
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